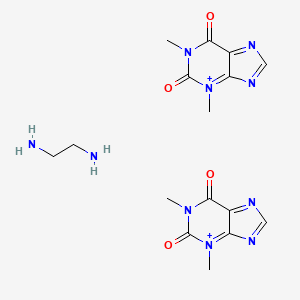
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine, also known as aminophylline, is a compound formed by the combination of theophylline and ethane-1,2-diamine in a 2:1 ratio. This compound is primarily used for its bronchodilator properties, making it useful in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The ethane-1,2-diamine component enhances the solubility of theophylline, allowing for more effective administration .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine involves the reaction of theophylline with ethane-1,2-diamine. The reaction typically occurs in an aqueous medium, where theophylline is dissolved in water and ethane-1,2-diamine is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of aminophylline. The reaction can be represented as follows:
Theophylline+Ethane-1,2-diamine→Aminophylline
Industrial Production Methods
In industrial settings, the production of aminophylline involves similar reaction conditions but on a larger scale. The process includes the use of reactors where theophylline and ethane-1,2-diamine are mixed in precise ratios. The reaction is monitored and controlled to ensure optimal yield and purity. The final product is then purified through crystallization or other suitable methods to obtain aminophylline in its desired form .
化学反応の分析
Types of Reactions
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a model compound in studying purine chemistry and its derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its bronchodilator properties and potential therapeutic uses in respiratory diseases.
作用機序
The mechanism of action of 1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine involves its role as a non-selective adenosine receptor antagonist and phosphodiesterase inhibitor. By blocking adenosine receptors, the compound prevents bronchoconstriction and promotes bronchodilation. Additionally, inhibition of phosphodiesterase leads to increased levels of cyclic AMP, resulting in relaxation of bronchial smooth muscles. These combined effects contribute to its therapeutic efficacy in treating respiratory conditions .
類似化合物との比較
Similar Compounds
Theophylline: A bronchodilator with similar therapeutic uses but less soluble than aminophylline.
Caffeine: Another purine derivative with stimulant properties but different pharmacological effects.
Pentoxifylline: A methylxanthine derivative used to improve blood flow in peripheral vascular diseases.
Uniqueness
1,3-Dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine is unique due to its enhanced solubility and combined pharmacological effects of theophylline and ethane-1,2-diamine. This makes it more effective and versatile in clinical applications compared to its individual components .
特性
分子式 |
C16H22N10O4+2 |
|---|---|
分子量 |
418.41 g/mol |
IUPAC名 |
1,3-dimethylpurin-3-ium-2,6-dione;ethane-1,2-diamine |
InChI |
InChI=1S/2C7H7N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3;1-4H2/q2*+1; |
InChIキー |
UQEWTFVDCGYCNA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=NC=NC2=[N+](C1=O)C.CN1C(=O)C2=NC=NC2=[N+](C1=O)C.C(CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14782508.png)
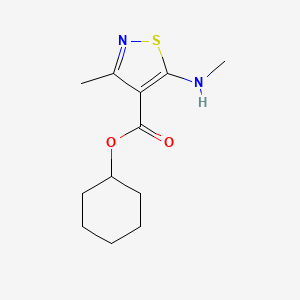

![2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide](/img/structure/B14782519.png)
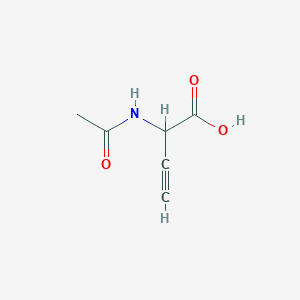

![(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14782546.png)
![1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14782550.png)
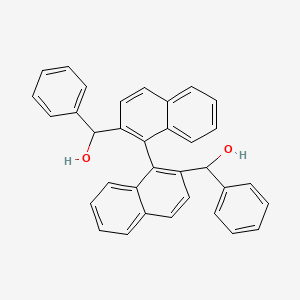
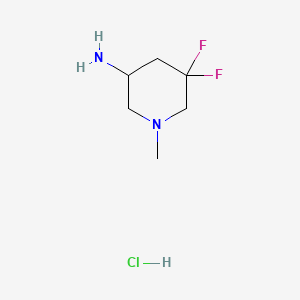
![1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14782570.png)
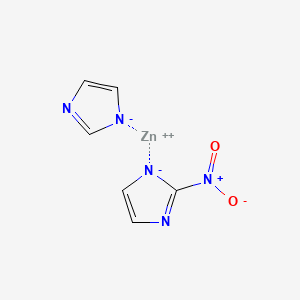
![tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate](/img/structure/B14782578.png)
